molecular formula C17H11FN2O B7578200 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile

Cat. No. B7578200
M. Wt: 278.28 g/mol
InChI Key: JSQYPPSIYGUIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile, also known as KIRA6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. KIRA6 is a selective inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the inflammatory response. The NLRP3 inflammasome has been implicated in a variety of diseases, including Alzheimer's disease, multiple sclerosis, and diabetes.

Scientific Research Applications

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications, primarily in the field of inflammation and immunology. The selective inhibition of the NLRP3 inflammasome by 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to reduce inflammation in animal models of various diseases, including gout, atherosclerosis, and colitis. 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile selectively inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome cleaves pro-IL-1β and pro-IL-18 to their active forms, which are then secreted and contribute to the inflammatory response. 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile prevents this process by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In animal models, 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to reduce the production of IL-1β and IL-18, two cytokines that play a crucial role in the inflammatory response. 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage in various diseases. In addition, 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile is its selectivity for the NLRP3 inflammasome. This allows for more precise targeting of the inflammatory response, potentially reducing the risk of side effects. Another advantage is its small size, which allows for easier delivery to target tissues. However, one limitation of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the use of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile in scientific research. One potential application is in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile may have potential as a therapeutic agent in the treatment of cancer, as the NLRP3 inflammasome has been implicated in tumor progression. Further research is needed to fully explore the potential therapeutic applications of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile.

Synthesis Methods

The synthesis of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile was first reported in 2016 by researchers at the University of Tokyo. The synthesis involves a series of chemical reactions starting with commercially available starting materials. The final product is obtained through a palladium-catalyzed coupling reaction, followed by a purification step using flash column chromatography. The yield of the synthesis is reported to be around 40%.

properties

IUPAC Name

3-fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O/c18-15-9-12(10-19)5-6-14(15)11-20-16-4-2-1-3-13(16)7-8-17(20)21/h1-9H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQYPPSIYGUIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.